1H-Pyrrolo[2,3-b]pyridine-2-carboxaldehyde, 4-chloro-1-(phenylsulfonyl)-
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Overview
Description
1H-Pyrrolo[2,3-b]pyridine-2-carboxaldehyde, 4-chloro-1-(phenylsulfonyl)- is a complex organic compound that belongs to the class of azaindoles. This compound is characterized by the presence of a phenylsulphonyl group, a chloro substituent, and an aldehyde functional group attached to an azaindole core. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
The synthesis of 1H-Pyrrolo[2,3-b]pyridine-2-carboxaldehyde, 4-chloro-1-(phenylsulfonyl)- involves several steps, typically starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Azaindole Core: The azaindole core can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Chloro Substituent: Chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride can introduce the chloro group at the desired position.
Attachment of the Phenylsulphonyl Group: Sulfonylation reactions using phenylsulfonyl chloride in the presence of a base can introduce the phenylsulphonyl group.
Formation of the Aldehyde Group: The aldehyde group can be introduced through formylation reactions using reagents like Vilsmeier-Haack reagent.
Industrial production methods may involve optimization of these steps to improve yield and purity, often using continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
1H-Pyrrolo[2,3-b]pyridine-2-carboxaldehyde, 4-chloro-1-(phenylsulfonyl)- undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro substituent can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted azaindoles.
Condensation: The aldehyde group can participate in condensation reactions with amines or hydrazines to form imines or hydrazones.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts like palladium or copper salts. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1H-Pyrrolo[2,3-b]pyridine-2-carboxaldehyde, 4-chloro-1-(phenylsulfonyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It is investigated as a potential lead compound for the development of new therapeutic agents targeting various diseases.
Industry: It is used in the development of new materials, including polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine-2-carboxaldehyde, 4-chloro-1-(phenylsulfonyl)- involves its interaction with specific molecular targets and pathways. The phenylsulphonyl group can interact with enzymes or receptors, modulating their activity. The chloro substituent and the aldehyde group can also participate in various biochemical reactions, influencing the compound’s overall biological activity. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action.
Comparison with Similar Compounds
1H-Pyrrolo[2,3-b]pyridine-2-carboxaldehyde, 4-chloro-1-(phenylsulfonyl)- can be compared with other similar compounds, such as:
1-(Phenylsulphonyl)-4-chloroindole-2-carbaldehyde: Lacks the aza nitrogen, which may affect its chemical reactivity and biological activity.
1-(Phenylsulphonyl)-7-azaindole-2-carbaldehyde: Lacks the chloro substituent, which may influence its interaction with molecular targets.
1-(Phenylsulphonyl)-4-chloro-7-azaindole: Lacks the aldehyde group, which may affect its ability to participate in condensation reactions.
The presence of the aza nitrogen, chloro substituent, and aldehyde group in 1H-Pyrrolo[2,3-b]pyridine-2-carboxaldehyde, 4-chloro-1-(phenylsulfonyl)- makes it unique and potentially more versatile in various chemical and biological applications.
Properties
IUPAC Name |
1-(benzenesulfonyl)-4-chloropyrrolo[2,3-b]pyridine-2-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN2O3S/c15-13-6-7-16-14-12(13)8-10(9-18)17(14)21(19,20)11-4-2-1-3-5-11/h1-9H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUGQPBALOGHBTK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C(=CC3=C(C=CN=C32)Cl)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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